molecular formula C9H8N4O2S B2548227 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol CAS No. 460362-91-8

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol

Cat. No. B2548227
M. Wt: 236.25
InChI Key: DILPOVAXGZUMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol” appears to contain a benzodioxin group, a tetrazole group, and a thiol group . Benzodioxin is a type of heterocyclic compound that consists of a benzene ring fused to a dioxin ring . Tetrazole is a class of heterocyclic compounds that contain a five-member ring made up of four nitrogen atoms and one carbon atom . Thiol is an organic compound containing a sulfur atom bonded to a hydrogen atom (–SH).


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in the molecule. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed analysis .

Scientific Research Applications

Synthesis of Pharmaceutical and Organic Materials

Research efforts have been devoted to developing synthetic methods for compounds that are structurally similar or related to 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol, emphasizing their utility in pharmaceuticals and organic materials. A noteworthy example is the TEMPO-Catalyzed Electrochemical C–H Thiolation for the synthesis of benzothiazoles and thiazolopyridines, which are crucial in pharmaceuticals. This metal- and reagent-free method showcases the importance of thiolation reactions in creating complex organic structures efficiently (Qian et al., 2017).

Antibacterial and Antifungal Applications

Several studies have synthesized 5-thio-substituted tetrazole derivatives to explore their antibacterial and antifungal activities, demonstrating the compound's potential in addressing microbial resistance. This line of research offers insights into the design of new antimicrobial agents that could be derived from or related to the compound (Dhayanithi et al., 2011).

Angiotensin II Receptor Antagonistic Activities

The compound is structurally related to benzimidazole derivatives evaluated for their angiotensin II receptor antagonistic activities , highlighting its relevance in developing cardiovascular drugs. The study showcases the potential of such compounds in modulating physiological processes, indicating a broader applicability in medical science (Kohara et al., 1996).

Corrosion Inhibition

Research on compounds with similar functional groups has also extended to corrosion inhibition , particularly for mild steel in acidic environments. This illustrates the compound's potential utility in industrial applications, protecting materials from corrosion through physicochemical interactions (Ammal et al., 2018).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-tetrazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2S/c16-9-10-11-12-13(9)6-1-2-7-8(5-6)15-4-3-14-7/h1-2,5H,3-4H2,(H,10,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILPOVAXGZUMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=S)N=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol

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